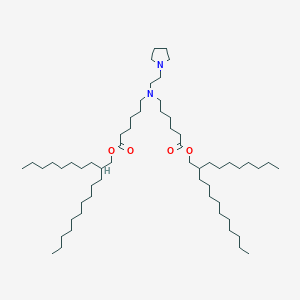
Bis(2-octyldodecyl) 6,6'-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-octyldodecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-octyldodecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate typically involves the formation of the pyrrolidine ring followed by the attachment of the octyldodecyl and hexanoate groups. One common method involves the reaction of N-substituted piperidines with specific oxidants and additives to form pyrrolidine-2-carbaldehyde, which is then further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Bis(2-octyldodecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as peroxides and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups onto the nitrogen atom.
科学的研究の応用
Bis(2-octyldodecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Medicine: Its potential biological activity makes it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Bis(2-octyldodecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can bind to specific sites on these targets, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: A structural feature recurrent in antitumor agents.
Pyrrolidine-2,5-diones: Known for their biological activity and diverse functional properties.
Uniqueness
Bis(2-octyldodecyl) 6,6’-((2-(pyrrolidin-1-yl)ethyl)azanediyl)dihexanoate is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring, which enhances its potential for biological activity and chemical reactivity.
特性
分子式 |
C58H114N2O4 |
|---|---|
分子量 |
903.5 g/mol |
IUPAC名 |
2-octyldodecyl 6-[[6-(2-octyldodecoxy)-6-oxohexyl]-(2-pyrrolidin-1-ylethyl)amino]hexanoate |
InChI |
InChI=1S/C58H114N2O4/c1-5-9-13-17-21-23-27-33-43-55(41-31-25-19-15-11-7-3)53-63-57(61)45-35-29-37-47-59(51-52-60-49-39-40-50-60)48-38-30-36-46-58(62)64-54-56(42-32-26-20-16-12-8-4)44-34-28-24-22-18-14-10-6-2/h55-56H,5-54H2,1-4H3 |
InChIキー |
JJPJBBIPQAJHCP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCN(CCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC)CCN1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



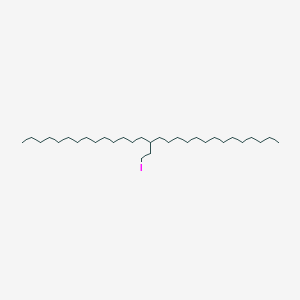
![3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362173.png)
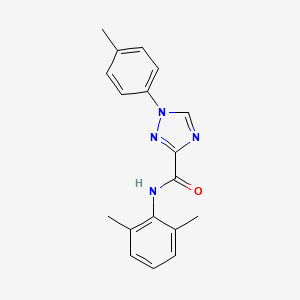
![Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13362184.png)
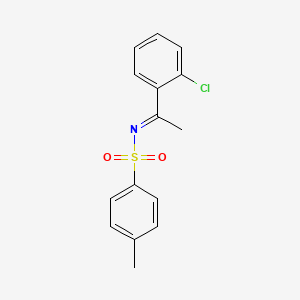
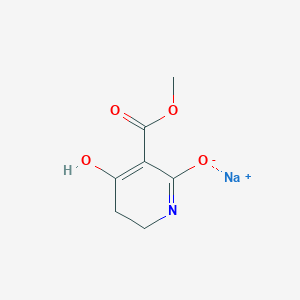
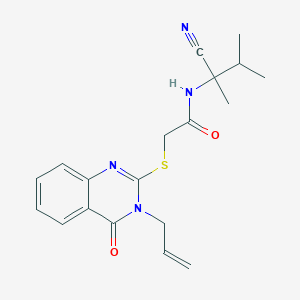
![3-[6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362224.png)
![{7-[(Diethylamino)methyl]-8-hydroxy-5-quinolinyl}acetonitrile](/img/structure/B13362225.png)
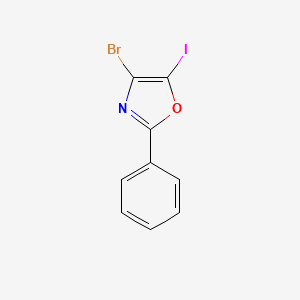

![6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362243.png)
![3-[(Propylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362253.png)
